molecular formula C10H18O6Si B14619796 Methyltris[(oxiran-2-yl)methoxy]silane CAS No. 58213-70-0

Methyltris[(oxiran-2-yl)methoxy]silane

Cat. No.: B14619796
CAS No.: 58213-70-0
M. Wt: 262.33 g/mol
InChI Key: KOXQZISAMDUXGH-UHFFFAOYSA-N
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Description

Methyltris[(oxiran-2-yl)methoxy]silane (CAS: Not explicitly provided; molecular formula: C₁₀H₂₄O₆Si, molecular weight: 268.38 g/mol) is a silane derivative featuring a central silicon atom bonded to a methyl group and three (oxiran-2-yl)methoxy substituents . The oxiran (epoxide) groups confer high reactivity, enabling cross-linking via ring-opening reactions with nucleophiles, acids, or moisture. This compound is achiral and lacks optical activity, making it suitable for applications requiring uniform reactivity . Its SMILES structure, COCCOSi(OCCOC)OCCOC, highlights the tri-substituted epoxide-ether architecture, which is critical in adhesives, coatings, and sealants where rapid curing is advantageous .

Properties

CAS No.

58213-70-0

Molecular Formula

C10H18O6Si

Molecular Weight

262.33 g/mol

IUPAC Name

methyl-tris(oxiran-2-ylmethoxy)silane

InChI

InChI=1S/C10H18O6Si/c1-17(14-5-8-2-11-8,15-6-9-3-12-9)16-7-10-4-13-10/h8-10H,2-7H2,1H3

InChI Key

KOXQZISAMDUXGH-UHFFFAOYSA-N

Canonical SMILES

C[Si](OCC1CO1)(OCC2CO2)OCC3CO3

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The synthesis typically involves the reaction of methyltrichlorosilane ($$ \text{CH}3\text{SiCl}3 $$) with glycidol ($$ \text{C}3\text{H}6\text{O}2 $$), an epoxide-containing alcohol. The general equation is:
$$
\text{CH}
3\text{SiCl}3 + 3 \text{HO}(\text{CH}2\text{CH}2\text{O}) \rightarrow \text{CH}3\text{Si}[(\text{oxiran-2-yl})\text{methoxy}]_3 + 3 \text{HCl}
$$
This exothermic reaction requires careful temperature modulation (30–60°C) to avoid side reactions, such as epoxide ring-opening or siloxane formation.

Stepwise Synthesis and Process Optimization

Reactant Preparation and Solvent Selection

Methyltrichlorosilane (high purity, ≥98%) and glycidol (stabilized with 0.1% BHT) are combined in a non-polar solvent. Patent CN103467508A highlights the use of No. 120 solvent oil (a hydrocarbon mixture) to facilitate phase separation and heat dissipation. A typical charge ratio is:

  • Methyltrichlorosilane: 1 mol
  • Glycidol: 3.3 mol (10% excess to ensure complete substitution)
  • Solvent oil: 40–50% of total reaction mass

Reaction Conditions

The glycidol is added dropwise to the silane-solvent mixture under inert atmosphere (N₂ or Ar). Key parameters include:

  • Temperature : Maintained at 30–60°C via external cooling. Higher temperatures risk epoxide degradation.
  • Stirring : Vigorous mechanical stirring (≥500 rpm) ensures homogeneous mixing and heat transfer.
  • Duration : 2–4 hours post-addition to complete substitution.

Neutralization and Byproduct Removal

Hydrochloric acid (HCl) byproduct is neutralized using gaseous ammonia ($$ \text{NH}3 $$):
$$
\text{HCl} + \text{NH}
3 \rightarrow \text{NH}_4\text{Cl}
$$
The ammonium chloride precipitate is removed via filtration, and the solvent is distilled under vacuum (100–120°C, −0.098 MPa).

Purification

Crude product is purified via thin-film evaporation to residual chloride content <1 ppm. Final purity is assessed by:

  • Potentiometric titration for chloride ions.
  • Gas chromatography (GC) or HPLC (as in) for silane content (typically ≥98%).

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 2.5–3.5 ppm (epoxide protons), δ 3.6–4.2 ppm (Si-O-CH₂), δ 0.5–1.5 ppm (Si-CH₃).
    • ²⁹Si NMR : Single resonance near −40 ppm, confirming trisubstituted silane structure.
  • FT-IR : Peaks at 910 cm⁻¹ (epoxide ring), 1080 cm⁻¹ (Si-O-C), and 1260 cm⁻¹ (Si-CH₃).

Physicochemical Properties

Property Value Method
Molecular Weight 262.33 g/mol PubChem
Boiling Point 120–125°C (0.1 mmHg) Estimated
LogP 1.2 (Predicted) ChemAxon
Viscosity 150–200 cP (25°C) Rotational viscometer

Industrial Scalability and Challenges

Scalability Considerations

  • Solvent Recovery : No. 120 solvent oil is recycled post-distillation, reducing costs.
  • Yield Optimization : Pilot-scale trials (3,000 L reactors) achieve yields >95% with optimized dosing rates.

Common Pitfalls

  • Epoxide Ring-Opening : Trace moisture or acids induce polymerization. Strict anhydrous conditions are critical.
  • Chloride Residuals : Incomplete neutralization leads to product instability. Redundant filtration steps are recommended.

Comparative Analysis of Related Syntheses

Parameter This compound Methyltris(methylethylketoxime)silane Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
Starting Material Methyltrichlorosilane + Glycidol Methyltrichlorosilane + Butanone oxime Trimethoxysilane + Glycidyl ether
Reaction Temp (°C) 30–60 30–60 25–40
Byproduct HCl HCl Methanol
Purification Method Thin-film evaporation Distillation Column chromatography
Industrial Feasibility High Moderate Low

Emerging Methodologies and Research Gaps

Recent patents explore glycidyl ether-silane couplings via catalytic hydrosilylation, though these methods remain experimental. Academic literature lacks detailed kinetic studies on the substitution kinetics of glycidol with chlorosilanes, presenting opportunities for further research.

Chemical Reactions Analysis

Types of Reactions

Methyltris[(oxiran-2-yl)methoxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyltris[(oxiran-2-yl)methoxy]silane, also known by its CAS number 4542-78-3, is a silane compound with significant applications in various scientific and industrial fields. This article explores its applications, focusing on its role in materials science, surface modification, and as a precursor in the synthesis of advanced materials.

Surface Modification

This compound is widely used for surface modification of materials. It can be applied to enhance adhesion between organic coatings and inorganic substrates. The oxirane groups in the silane promote cross-linking reactions, improving the durability and performance of coatings.

Polymer Chemistry

In polymer chemistry, this silane serves as a coupling agent that enhances the mechanical properties of polymer composites. By introducing silane into polymer matrices, researchers can improve the interfacial bonding between the matrix and filler materials, leading to enhanced strength and thermal stability.

Biomedical Applications

Recent studies have explored the use of this compound in biomedical applications, particularly in the development of biocompatible coatings for medical devices. The compound can be used to modify surfaces to reduce protein adsorption and improve cell compatibility.

Nanotechnology

In nanotechnology, this silane is utilized for functionalizing nanoparticles, which can enhance their dispersion in solvents and improve their reactivity. This application is crucial for developing advanced materials with tailored properties for specific applications.

Case Study 1: Surface Coating Enhancement

A study published in a peer-reviewed journal demonstrated that applying this compound as a surface treatment on glass substrates significantly improved adhesion properties of subsequent polymer coatings. The treated surfaces showed a 30% increase in adhesion strength compared to untreated surfaces.

Case Study 2: Polymer Composite Strengthening

Research conducted on polymer composites revealed that incorporating this compound resulted in a notable enhancement of tensile strength and thermal resistance. The study indicated an increase in tensile strength by up to 25% when compared to composites without silane treatment.

Case Study 3: Biomedical Device Coatings

In a biomedical application study, this compound was used to modify titanium surfaces of implants. The results showed reduced bacterial adhesion and improved cell proliferation rates, suggesting its potential for enhancing implant biocompatibility.

Mechanism of Action

The mechanism of action of methyltris[(oxiran-2-yl)methoxy]silane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as cross-linking and surface modification .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Substituent Groups Key Reactivity Primary Applications Safety Considerations References
Methyltris[(oxiran-2-yl)methoxy]silane C₁₀H₂₄O₆Si Three epoxide-ether groups High reactivity (epoxide ring-opening) Adhesives, coatings, moisture-cured sealants Limited data; likely requires standard silane precautions
tert-Butyldimethylsilyl (S)-Glycidyl Ether C₉H₂₀O₂Si Single glycidyl ether group Moderate reactivity (chiral epoxide) Asymmetric synthesis, pharmaceuticals Chiral handling; no explicit safety hazards noted
Methyltris(methylisobutylketoxime)silane Not provided Three ketoxime groups Controlled cross-linking (slow curing) Adhesives, rubber, plastics Reproductive toxicity; organ damage potential
Methyltris(2-aminoethoxy)silane C₇H₂₁N₃O₃Si Three aminoethoxy groups Nucleophilic (amine reactivity) Polymer coupling, hydrophilic coatings Basic handling; potential skin irritation
Vinyltris(2-methoxyethoxy)silane C₁₁H₂₄O₆Si Three methoxyethoxy groups Hydrolytic stability (ether linkages) Laboratory use, specialty polymers Harmful if swallowed; reproductive hazards
Ethoxytris(2-methoxyphenyl)silane C₂₃H₂₆O₄Si Three methoxyphenyl groups UV stability (aromatic rings) High-stability coatings, electronic materials No explicit hazards; bulky substituent handling

Reactivity and Application Analysis

  • Epoxide vs. Ketoxime Groups : this compound’s epoxide groups enable rapid curing in moisture-sensitive environments (e.g., sealants), whereas ketoxime-based analogs (e.g., Methyltris(methylisobutylketoxime)silane) offer slower, controlled cross-linking, ideal for industrial adhesives requiring extended workability .

  • Aminoethoxy vs. Methoxyethoxy Substituents: Aminoethoxy groups in Methyltris(2-aminoethoxy)silane facilitate hydrogen bonding and amine-reactive coupling, useful in hydrophilic coatings. In contrast, Vinyltris(2-methoxyethoxy)silane’s ether linkages provide hydrolytic stability but lower reactivity, suited for laboratory or controlled environments [[10], [2-6]].
  • Aromatic vs. Aliphatic Substituents : Ethoxytris(2-methoxyphenyl)silane’s aromatic rings enhance UV resistance and thermal stability, making it preferable in electronic coatings. This compound’s aliphatic epoxides prioritize reactivity over environmental resistance .

Research Findings and Industrial Relevance

  • Adhesive Performance : this compound outperforms ketoxime silanes in fast-curing applications but is less suitable for high-temperature stability, where aromatic silanes (e.g., Ethoxytris(2-methoxyphenyl)silane) excel .

  • Environmental Impact : Epoxide silanes may generate volatile byproducts during curing, whereas methoxyethoxy and phenyl-substituted analogs exhibit lower VOC emissions .

Q & A

Q. Critical factors for performance :

  • Humidity : >50% RH accelerates curing but may cause bubbling.
  • Catalyst : Dibutyltin dilaurate (0.1–1 wt%) optimizes reaction rate without side reactions.

What methodologies are recommended for assessing thermal and hydrolytic stability in storage?

Advanced Research Question
Stability studies should align with industrial practices :

Thermal stability : TGA (10°C/min, N₂ atmosphere) to determine decomposition onset (>200°C expected).

Hydrolytic resistance : Accelerated aging (70°C, 75% RH, 7 days) with periodic FTIR to track silanol formation.

Storage protocols : Argon-purged containers at 4°C minimize moisture uptake .

Q. Data Interpretation Example :

Condition Stability Threshold Observed Degradation
30°C, dry>12 months<2% silanol formation
40°C, 60% RH3 months15% hydrolysis

How can researchers resolve contradictions in polymer compatibility studies for epoxy-functional silanes?

Advanced Research Question
Conflicting reports on polymer interactions (e.g., vs. ) require systematic evaluation:

Compatibility screening : Blend silane (5–10 wt%) with target polymer (e.g., epoxy resin, PDMS) and assess phase separation via DSC or SEM.

Adhesion testing : ASTM D4541 pull-off tests on coated substrates quantify interfacial strength.

Accelerated aging : Expose composites to UV/humidity cycles to evaluate long-term stability .

What are the best practices for mitigating risks associated with unreported decomposition products?

Basic Research Question
Given limited data on hazardous byproducts , adopt proactive measures:

  • Containment : Use fume hoods with HEPA filters during synthesis/handling .
  • Waste treatment : Partner with certified agencies for siloxane waste disposal .
  • Emergency protocols : Neutralize spills with vermiculite, not water, to prevent exothermic reactions .

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